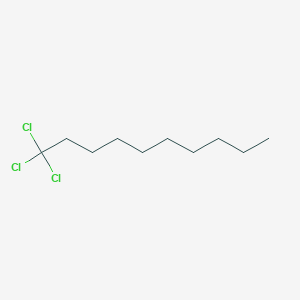![molecular formula C9H9ClN2O3 B13415726 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid is a chemical compound with the molecular formula C10H11ClN2O3. This compound is known for its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazinylidene group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid typically involves the reaction of chloroacetic acid with 4-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound has a similar structure but includes an ethyl ester group instead of a carboxylic acid group.
4-Chloro-2-methylphenoxyacetic acid: This compound has a similar chloro and methoxyphenyl group but differs in its overall structure and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
(2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-7-4-2-6(3-5-7)11-12-8(10)9(13)14/h2-5,11H,1H3,(H,13,14)/b12-8+ |
Clé InChI |
AODYPUIVZPDRLY-XYOKQWHBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N/N=C(\C(=O)O)/Cl |
SMILES canonique |
COC1=CC=C(C=C1)NN=C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)




![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)


![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)





